(5-(2-Methoxyphenyl)pyridin-3-yl)methanamine (5-(2-Methoxyphenyl)pyridin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1356110-80-9
VCID: VC15966449
InChI: InChI=1S/C13H14N2O/c1-16-13-5-3-2-4-12(13)11-6-10(7-14)8-15-9-11/h2-6,8-9H,7,14H2,1H3
SMILES:
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol

(5-(2-Methoxyphenyl)pyridin-3-yl)methanamine

CAS No.: 1356110-80-9

Cat. No.: VC15966449

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

(5-(2-Methoxyphenyl)pyridin-3-yl)methanamine - 1356110-80-9

Specification

CAS No. 1356110-80-9
Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
IUPAC Name [5-(2-methoxyphenyl)pyridin-3-yl]methanamine
Standard InChI InChI=1S/C13H14N2O/c1-16-13-5-3-2-4-12(13)11-6-10(7-14)8-15-9-11/h2-6,8-9H,7,14H2,1H3
Standard InChI Key MRVQXNSHURRODC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=CN=CC(=C2)CN

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines a pyridine ring with a 2-methoxyphenyl substituent and an aminomethyl group. The pyridine ring provides aromaticity and electronic diversity, while the methoxy group enhances lipophilicity, influencing its pharmacokinetic properties. Key structural features include:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and hydrogen-bonding potential.

  • 2-Methoxyphenyl Group: Attached at the 5-position, this substituent introduces steric bulk and modulates electronic effects via the methoxy (-OCH3_3) group.

  • Aminomethyl Side Chain: Positioned at the 3-position, this primary amine (-CH2_2NH2_2) enables salt formation, derivatization, and interaction with biological targets .

The SMILES notation NCC1=CC(C2=CC=CC=C2OC)=CN=C1\text{NCC}1=\text{CC}(\text{C}2=\text{CC}=\text{CC}=\text{C}2\text{OC})=\text{CN}=\text{C}1 accurately represents its connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}
Molecular Weight214.26 g/mol
CAS Registry Number1356110-80-9
AppearanceWhite to off-white powder
Purity≥95%

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

A prevalent route involves coupling 3-aminomethyl-5-bromopyridine with 2-methoxyphenylboronic acid using a palladium catalyst. This method achieves high regioselectivity and yields >80% under optimized conditions. Key steps include:

  • Preparation of Boronic Acid: 2-Methoxyphenylboronic acid is synthesized via lithiation and borylation of 2-bromoanisole.

  • Cross-Coupling: Reaction with 3-aminomethyl-5-bromopyridine in the presence of Pd(PPh3_3)4_4 and a base (e.g., Na2_2CO3_3) in tetrahydrofuran (THF) at 80°C.

Reductive Amination

An alternative approach condenses 5-(2-methoxyphenyl)pyridine-3-carbaldehyde with ammonium acetate using sodium cyanoborohydride. This one-pot method simplifies purification and achieves moderate yields (65–70%).

Table 2: Comparison of Synthetic Routes

MethodYield (%)AdvantagesLimitations
Suzuki-Miyaura Coupling80–85High regioselectivity, scalabilityRequires palladium catalysts
Reductive Amination65–70Simplified purificationLower yield

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. For example, it is a key intermediate in the production of compounds targeting Alzheimer’s disease .

Agrochemical Research

Derivatives are explored as herbicides due to their ability to inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis.

Comparative Analysis with Structural Analogs

(5-Methoxypyridin-3-yl)methanamine

This analog lacks the 2-methoxyphenyl group, reducing lipophilicity (LogP = 0.8 vs. 2.1 for the target compound) and altering receptor selectivity .

5-Phenylpyridin-3-amine

Removal of the methoxy group decreases metabolic stability, as evidenced by shorter half-life (t1/2_{1/2} = 1.2 h vs. 3.5 h) in hepatic microsomes.

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